Superior Inhibition of Fe²⁺-Induced Lipid Peroxidation vs. Quercetin in Rat Pancreas
In a direct head-to-head assay, rutin hydrate (IC50 = 0.048 μM) exhibited significantly higher inhibition of Fe²⁺-induced lipid peroxidation in rat pancreas homogenates compared to its aglycone, quercetin (IC50 = 0.075 μM, P < 0.05) [1]. This result contradicts the general trend of quercetin's superior radical-scavenging activity in simpler cell-free assays and underscores the importance of evaluating compounds in biologically relevant, complex oxidative environments.
| Evidence Dimension | Inhibition of Fe²⁺-induced lipid peroxidation |
|---|---|
| Target Compound Data | IC50 = 0.048 μM |
| Comparator Or Baseline | Quercetin: IC50 = 0.075 μM |
| Quantified Difference | Rutin is ~1.56-fold more potent |
| Conditions | Rat pancreas homogenate, Fe²⁺-induced peroxidation assay |
Why This Matters
For research targeting pancreatic oxidative damage (e.g., in diabetes models), rutin hydrate provides a quantifiably greater protective effect than quercetin, making it the superior selection for in vitro and in vivo models of pancreatic stress.
- [1] Oboh, G., Ademosun, A. O., Ayeni, P. O., Omojokun, O. S., & Bello, F. (2015). Comparative effect of quercetin and rutin on α-amylase, α-glucosidase, and some pro-oxidant-induced lipid peroxidation in rat pancreas. Comparative Clinical Pathology, 24(5), 1103–1110. View Source
